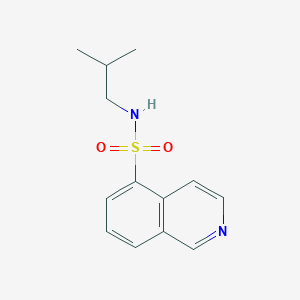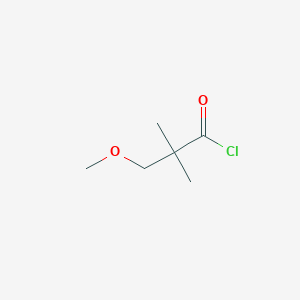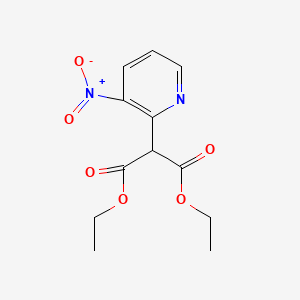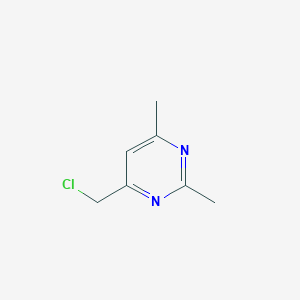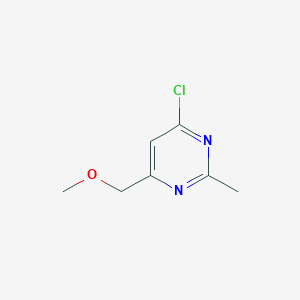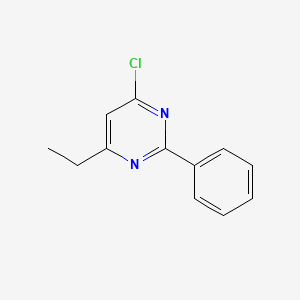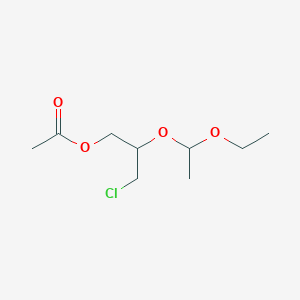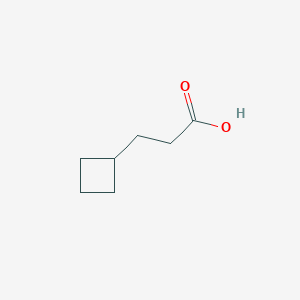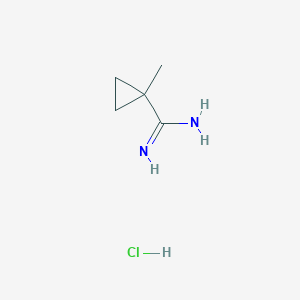
1-Methylcyclopropane-1-carboximidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylcyclopropane-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C5H11ClN2. It has a molecular weight of 134.61 g/mol . The IUPAC name for this compound is 1-methylcyclopropane-1-carboximidamide;hydrochloride .
Molecular Structure Analysis
The InChI code for 1-Methylcyclopropane-1-carboximidamide hydrochloride is 1S/C5H10N2.ClH/c1-5(2-3-5)4(6)7;/h2-3H2,1H3,(H3,6,7);1H . The canonical SMILES structure is CC1(CC1)C(=N)N.Cl .Physical And Chemical Properties Analysis
1-Methylcyclopropane-1-carboximidamide hydrochloride is a powder with a melting point of 185-187 degrees Celsius . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 134.0610761 g/mol . The topological polar surface area is 49.9 Ų , and it has a heavy atom count of 8 .Wissenschaftliche Forschungsanwendungen
Ethylene Inhibition and Postharvest Applications
1-MCP is known for its effectiveness in inhibiting ethylene action, a property that has significant implications in the postharvest handling of fruits, vegetables, and floriculture crops. Its ability to prevent ethylene effects at very low concentrations makes it a valuable tool for extending the shelf life and maintaining the quality of perishable produce. Effective concentrations for 1-MCP application are low, and its use can be tailored to specific commodities by adjusting factors such as concentration, temperature, and treatment duration (Blankenship & Dole, 2003).
Commercial Adoption and Limitations
The commercialization of 1-MCP led to its rapid adoption in various industries, especially in improving the storage and quality of apples. The technology's strengths and weaknesses have been identified, and its potential benefits for other fruits and vegetables are still under exploration. The review by Watkins (2006) discusses the range of responses to 1-MCP across different fruits and outlines the physiological and biochemical effects of this chemical on ripening and senescence processes (Watkins, 2006).
Effects on Non-Climacteric Fruit Crops
While 1-MCP is widely used for climacteric fruits, its effects on non-climacteric fruits have also been observed. It can inhibit senescence processes, development of physiological disorders, and changes in color, thus potentially extending the postharvest life of these commodities. This review highlights the need for further research to explore the commercial applications of 1-MCP in non-climacteric fruits (Li et al., 2016).
Controlled Release and Safety
The development of controlled release formulations and packaging systems for 1-MCP represents an area of active research. These innovations aim to enhance the practicality and effectiveness of 1-MCP applications in postharvest treatment, ensuring safety and quality of fresh produce. The review by Chen et al. (2020) discusses various approaches for stabilizing and controlling the release of active compounds like 1-MCP (Chen et al., 2020).
Safety And Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Several precautionary statements are also associated with this compound, including recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
1-methylcyclopropane-1-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.ClH/c1-5(2-3-5)4(6)7;/h2-3H2,1H3,(H3,6,7);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMGYZRRRQGAFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(=N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00535246 |
Source


|
| Record name | 1-Methylcyclopropane-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00535246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylcyclopropane-1-carboximidamide hydrochloride | |
CAS RN |
78104-89-9 |
Source


|
| Record name | 1-Methylcyclopropane-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00535246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylcyclopropane-1-carboximidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

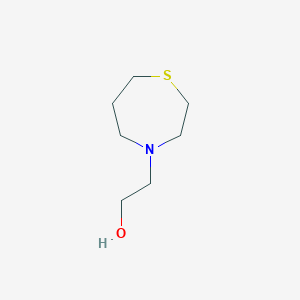
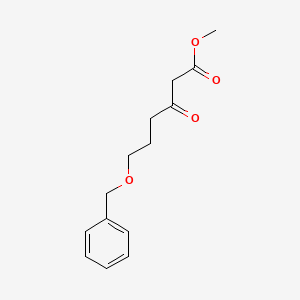
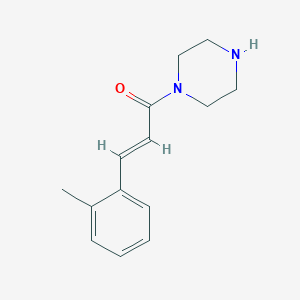
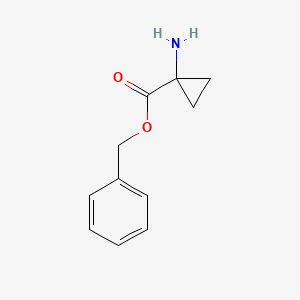
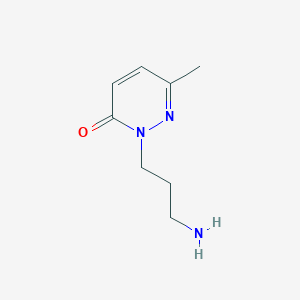
![Methyl 7-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B1367385.png)
